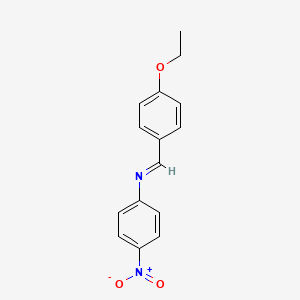
p-Ethoxybenzylidene p-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Ethoxybenzylidene p-nitroaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an ethoxy group attached to a benzylidene moiety and a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Ethoxybenzylidene p-nitroaniline typically involves the condensation reaction between p-ethoxybenzaldehyde and p-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Ethoxybenzylidene p-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Ethoxybenzylidene p-nitroaniline is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions. It is also employed in the development of biosensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, coatings, and adhesives. It is also utilized in the production of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of p-Ethoxybenzylidene p-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
p-Nitroaniline: Similar in structure but lacks the ethoxybenzylidene moiety.
p-Ethoxybenzaldehyde: Contains the ethoxybenzylidene group but lacks the nitroaniline moiety.
Schiff Bases: Other Schiff bases with different substituents on the benzylidene and aniline rings.
Uniqueness: p-Ethoxybenzylidene p-nitroaniline is unique due to the presence of both the ethoxybenzylidene and nitroaniline groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15-9-3-12(4-10-15)11-16-13-5-7-14(8-6-13)17(18)19/h3-11H,2H2,1H3 |
InChI Key |
BPTOTKGOZHNMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


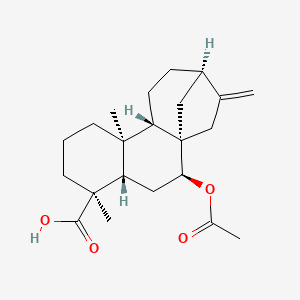
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
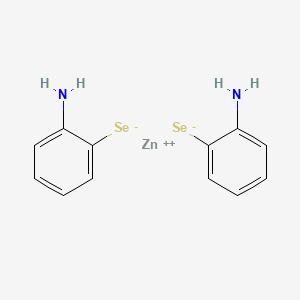

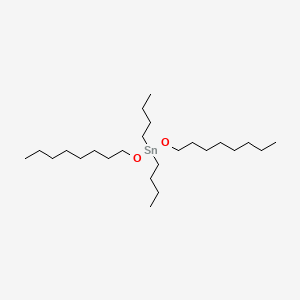
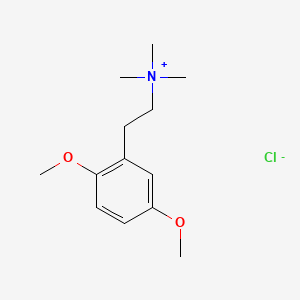
![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
